Fasiglifam hemihydrate

GPR40 agonism Type 2 diabetes Insulin secretion

Researchers requiring authentic Fasiglifam hemihydrate for GPR40-mediated insulin secretion studies or drug-induced liver injury (DILI) modeling face inconsistent potency and confounding off-target effects with generic substitutes. This compound delivers validated, reproducible pharmacology: • EC50 of 14 nM at human GPR40 with >10 µM selectivity over related FFA receptors (GPR41, GPR43, GPR120), ensuring clean target engagement data. • Unique hepatotoxicity signature-involving ER stress, inflammation, and apoptosis-not replicated by AMG-837 or TUG-770, making it indispensable for DILI mechanistic research. • High oral bioavailability (85-120%) and ~11-12 h half-life simplify chronic in vivo dosing. Supplied as >98% pure solid powder with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C58H66O15S2
Molecular Weight 1067.3 g/mol
CAS No. 1374598-80-7
Cat. No. B595586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasiglifam hemihydrate
CAS1374598-80-7
Molecular FormulaC58H66O15S2
Molecular Weight1067.3 g/mol
Structural Identifiers
InChIInChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2/t2*23-;/m11./s1
InChIKeyOJXYMYYDAVXPIK-IWKNALKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fasiglifam Hemihydrate: GPR40 Agonist for Diabetes Research


Fasiglifam hemihydrate (TAK-875 hemihydrate) is a potent, orally bioavailable, selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1) . It was developed as an investigational treatment for type 2 diabetes mellitus (T2DM) due to its glucose-dependent enhancement of insulin secretion, which reduces the risk of hypoglycemia—a common side effect of traditional insulin secretagogues [1]. The compound exists as a hemihydrate crystal form with molecular formula C29H32O7S·½H2O and molecular weight of 533.63 g/mol . Despite advancing to Phase III clinical trials, its development was voluntarily terminated in 2013 due to liver safety concerns [2].

Fasiglifam Hemihydrate: Why Substitution Fails


In-class substitution of fasiglifam with other GPR40 agonists or alternative insulin secretagogues is not scientifically justified due to significant differences in molecular pharmacology, pharmacokinetic profiles, and toxicity liabilities. Unlike structurally similar GPR40 agonists such as AMG-837 and TUG-770, only fasiglifam demonstrates a unique hepatotoxicity signature characterized by acute liver injury in preclinical models, as revealed by transcriptomic analysis . Furthermore, fasiglifam exhibits superior potency against the human GPR40 receptor compared to endogenous ligands, with an EC50 of 14 nM versus 29.9 μM for oleic acid [1]. Pharmacokinetically, fasiglifam demonstrates high oral bioavailability (85-120% in rats) and a long half-life (approximately 11-12 hours) that distinguishes it from other GPR40 agonists with shorter exposure durations [2]. These differences in receptor selectivity, toxicological profile, and pharmacokinetics mean that fasiglifam cannot be treated as a generic GPR40 agonist; each study requiring its specific pharmacological or toxicological properties must use authentic fasiglifam hemihydrate.

Fasiglifam Hemihydrate: Comparative Evidence


GPR40 Agonist Potency vs. Oleic Acid

Fasiglifam demonstrates 400-fold greater potency than the endogenous ligand oleic acid in activating human GPR40. This significant difference establishes fasiglifam as a highly potent, selective agonist for experimental use .

GPR40 agonism Type 2 diabetes Insulin secretion

Selectivity Across Free Fatty Acid Receptors

Fasiglifam exhibits high selectivity for GPR40 over other members of the free fatty acid (FFA) receptor family. Its potency for other FFA receptors is negligible, with EC50 values exceeding 10 μM [1]. This selectivity profile is critical for studies aimed at dissecting GPR40-specific signaling pathways.

Receptor selectivity GPR40 FFA receptor family Off-target effects

In Vivo Efficacy vs. Sulfonylureas in Diabetic Models

In a direct comparison with the sulfonylurea glibenclamide, fasiglifam demonstrated superior glucose-lowering efficacy in neonatally streptozotocin-induced diabetic (N-STZ-1.5) rats. At maximal effective doses, fasiglifam reduced glucose area under the curve (AUC) by 37.6%, compared to only 12.3% for glibenclamide [1]. This demonstrates a clear advantage in glycemic control.

In vivo efficacy Sulfonylureas Glucose tolerance Diabetic rats

Hepatotoxicity vs. Other GPR40 Agonists

A critical differentiating feature of fasiglifam is its unique hepatotoxicity profile. In a comparative study, only fasiglifam induced acute liver injury in mice, whereas structurally similar GPR40 agonists AMG-837 and TUG-770 did not . Transcriptomic analysis revealed fasiglifam-specific enrichment of genes associated with inflammation, endoplasmic reticulum (ER) stress, apoptosis, and hepatic lipid accumulation .

Hepatotoxicity Liver injury Transcriptomics GPR40 agonists Drug safety

Pharmacokinetics: Oral Bioavailability and Half-Life

Fasiglifam exhibits high oral bioavailability and a long plasma half-life in rats, which are critical for designing in vivo studies. The bioavailability ranges from 85-120% across doses and sexes, with a half-life of approximately 11-12 hours [1]. This profile supports once-daily dosing and ensures sustained target engagement.

Pharmacokinetics Bioavailability Half-life In vivo studies

Clinical Glycemic Control vs. Placebo

In a 24-week Phase III trial in Japanese patients with T2DM, fasiglifam significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo. The 50 mg dose achieved an HbA1c reduction of 0.83% from baseline, while the 25 mg dose achieved a 0.57% reduction [1]. This dose-dependent efficacy provides a benchmark for evaluating new GPR40 agonists.

Clinical efficacy HbA1c reduction Type 2 diabetes Phase III trial

Fasiglifam Hemihydrate Applications


GPR40 Signaling and Insulin Secretion

Fasiglifam hemihydrate is ideally suited for in vitro and in vivo experiments aimed at elucidating GPR40-mediated insulin secretion. Its high potency (EC50 14 nM) and selectivity (>10 μM for other FFA receptors) enable precise activation of the target pathway with minimal off-target interference [1]. This specificity is critical for generating clean, interpretable data in studies of pancreatic β-cell function, glucose-dependent insulin secretion, and downstream signaling cascades.

Drug-Induced Liver Injury Mechanisms

Given its unique and well-characterized hepatotoxicity profile, fasiglifam is a valuable tool for mechanistic DILI research. Comparative transcriptomic studies have shown that it induces a distinct liver injury signature involving ER stress, inflammation, and apoptosis, which is not shared by other GPR40 agonists like AMG-837 and TUG-770 . Researchers can use fasiglifam to model DILI, screen for hepatoprotective agents, and validate in vitro hepatotoxicity assays.

Benchmark for Novel GPR40 Agonists

Fasiglifam serves as an excellent positive control and benchmark in the development of next-generation GPR40 agonists. Its extensive preclinical and clinical data package—including EC50 values, oral bioavailability (85-120%), half-life (11-12 hours), and clinical HbA1c reduction (0.83% with 50 mg)—provides a comprehensive set of performance metrics against which new compounds can be compared [2][3][4]. This facilitates informed go/no-go decisions in early drug discovery.

Pharmacokinetics and Metabolism Studies

The detailed pharmacokinetic and metabolism data available for fasiglifam make it an ideal reference compound for studying drug disposition, metabolite identification, and species differences. The identification of a novel side-chain shortened metabolite with implications for toxicity highlights its utility in metabolism research [2]. Its high oral bioavailability and long half-life also simplify the design of chronic dosing studies in rodent models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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